REACTION_CXSMILES
|
[BH4-].[Na+].[N+:3]([C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH:13]([C:19](OCC)=[O:20])[C:14](OCC)=[O:15])=[CH:8][CH:7]=1)([O-:5])=[O:4].[NH4+].[Cl-]>CCO>[N+:3]([C:6]1[CH:7]=[CH:8][C:9]([CH2:12][CH:13]([CH2:19][OH:20])[CH2:14][OH:15])=[CH:10][CH:11]=1)([O-:5])=[O:4] |f:0.1,3.4|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 16 hours
|
Duration
|
16 h
|
Type
|
DISTILLATION
|
Details
|
the solution was distilled under vacuum
|
Type
|
CUSTOM
|
Details
|
to remove EtOH
|
Type
|
ADDITION
|
Details
|
CH2Cl2 (200 mL) was added
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
The two layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with CH2Cl2 (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with aqueous NaHCO3 (5%, 100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The resulting yellow oil was recrystallized from EtOAC/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)CC(CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.81 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |